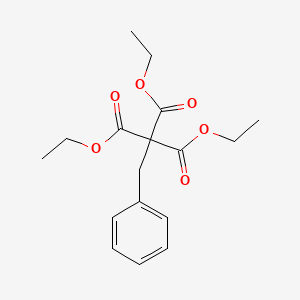
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is an organic compound with the molecular formula C17H22O6 It is a triester derivative of ethanetricarboxylic acid, where the central carbon is bonded to three carboxyl groups, each esterified with an ethyl group, and one of the carboxyl groups is substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester typically involves the esterification of 1,1,1-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the acid chloride derivative of ethanetricarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Hydrolysis: Produces ethanetricarboxylic acid and ethanol.
Reduction: Yields triethyl 1,1,1-ethanetriol.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Ethanetricarboxylic acid, triethyl ester: Similar structure but lacks the phenyl group.
1,1,1-Ethanetricarboxylic acid, triethyl ester: Similar structure but without the phenyl substitution.
1,1,1-Ethanetricarboxylic acid, 2-methyl-, 1,1,1-triethyl ester: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H22O6 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
triethyl 2-phenylethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-4-21-14(18)17(15(19)22-5-2,16(20)23-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
Clave InChI |
HWIHBWCNAGCMBF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


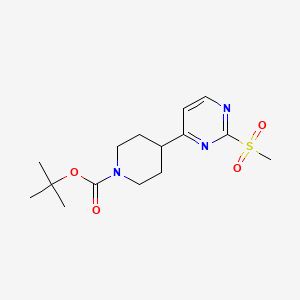
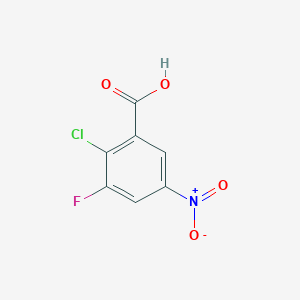
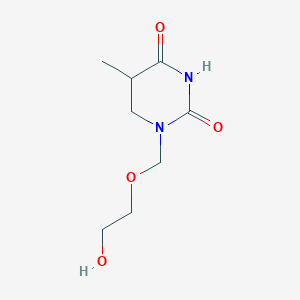
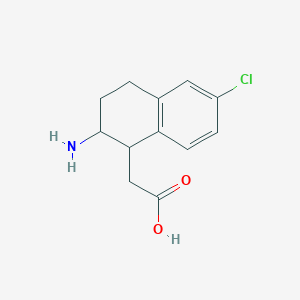
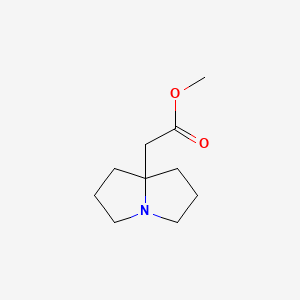

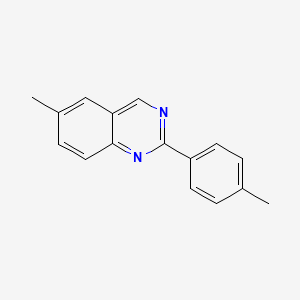
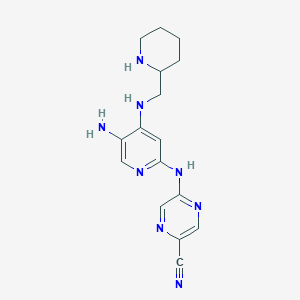
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
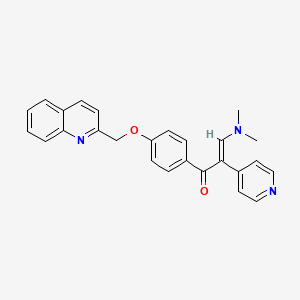
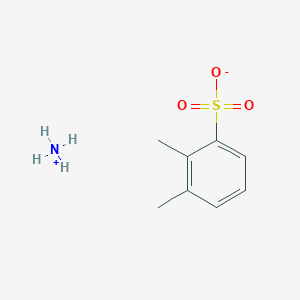
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)

